molecular formula C7H8BrF3 B2624913 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 2470435-47-1

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane

Cat. No.: B2624913
CAS No.: 2470435-47-1
M. Wt: 229.04
InChI Key: WFXDBCXKLDMZPD-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[111]pentane is a unique organic compound characterized by its bicyclo[111]pentane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are still under development, but the continuous flow synthesis approach offers a promising route for large-scale production. This method provides an attractive and straightforward access to gram quantities of selected bicyclo[1.1.1]pentane building blocks .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution and radical exchange processes. These reactions are facilitated by the presence of the bromomethyl and trifluoromethyl groups, which are reactive under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators and halogenating agents. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives. These derivatives can be further functionalized to enhance their properties for specific applications .

Scientific Research Applications

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The bicyclo[1.1.1]pentane core provides a rigid framework that enhances the compound’s overall properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, which serves as the core structure for various derivatives.

    1-(Chloromethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane: A similar compound with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-3-(methyl)bicyclo[1.1.1]pentane: A derivative with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability properties. These features make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3/c8-4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXDBCXKLDMZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470435-47-1
Record name 1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
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